![molecular formula C25H27N3O6S B2436418 N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 697295-08-2](/img/structure/B2436418.png)
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C25H27N3O6S and its molecular weight is 497.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound “N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide” is a complex molecule that contains several structural motifs common in bioactive compounds. For example, the 1,4-dihydroquinoline moiety is found in many drugs and is known to interact with various biological targets .
Mode of Action
Without specific information about this compound, it’s difficult to predict its exact mode of action. Compounds containing a 1,4-dihydroquinoline moiety often act by interacting with enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
Again, without specific information, it’s challenging to predict the exact biochemical pathways this compound might affect. Based on its structural motifs, it could potentially interact with various enzymes or receptors, thereby influencing multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and the presence of functional groups that can undergo metabolic transformations will influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action, which are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the compound’s stability could be affected by pH, while its efficacy could be influenced by interactions with other molecules in its environment .
生化分析
Biochemical Properties
It is known that similar compounds have been evaluated as ligands of CB1 and CB2 receptors , suggesting potential interactions with these proteins.
Molecular Mechanism
The molecular mechanism of action of N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is not yet established . Related compounds have shown binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet understood . Future studies could elucidate any transporters or binding proteins it interacts with, and any effects on its localization or accumulation.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-6-(4-methylpiperidin-1-yl)sulfonyl-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-16-8-10-28(11-9-16)35(31,32)18-6-7-21-19(12-18)24(29)20(14-26-21)25(30)27-13-17-15-33-22-4-2-3-5-23(22)34-17/h2-7,12,14,16-17H,8-11,13,15H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYLLASFIRCHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
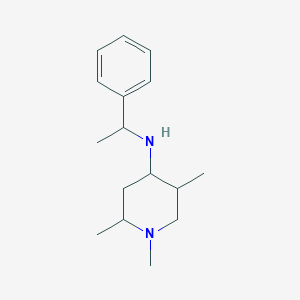
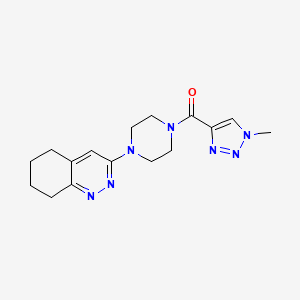
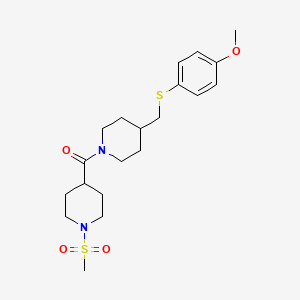
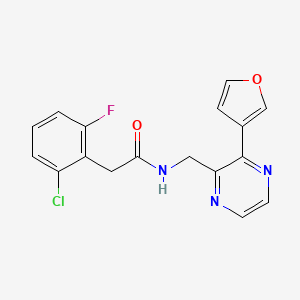
![Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2436340.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2436341.png)
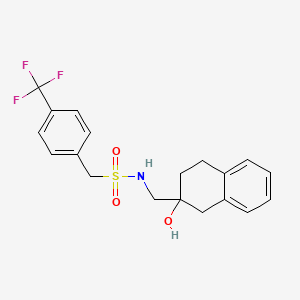
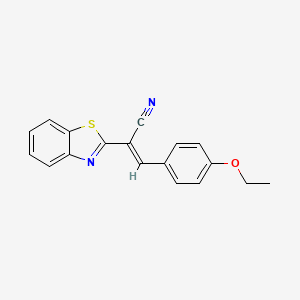
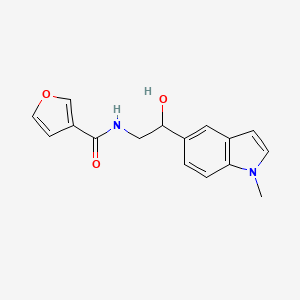
![2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2436346.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2436348.png)
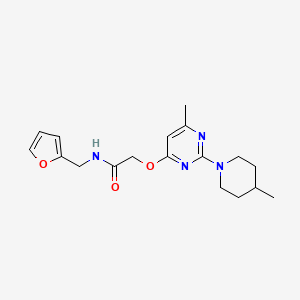

![1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-2-yl)methyl]thiourea](/img/structure/B2436358.png)
